1-Oxaspiro[3.4]octan-3-one

Chemical Synthesis Building Block Purity Procurement Specification

1-Oxaspiro[3.4]octan-3-one is a spirocyclic oxetane featuring a ketone group within a rigid [3.4] framework (C7H10O2, MW 126.15). This motif serves as a non-classical bioisostere that introduces three-dimensionality and polarity to drug candidates, with spirocyclic oxetanes specifically recognized for modulating solubility, lipophilicity, and metabolic stability in pharmaceutical lead optimization.

Molecular Formula C7H10O2
Molecular Weight 126.155
CAS No. 1823935-01-8
Cat. No. B2651999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[3.4]octan-3-one
CAS1823935-01-8
Molecular FormulaC7H10O2
Molecular Weight126.155
Structural Identifiers
SMILESC1CCC2(C1)C(=O)CO2
InChIInChI=1S/C7H10O2/c8-6-5-9-7(6)3-1-2-4-7/h1-5H2
InChIKeyVVCREGISBSCWOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxaspiro[3.4]octan-3-one (CAS 1823935-01-8) Procurement Guide: Core Building Block for Spirocyclic Drug Discovery


1-Oxaspiro[3.4]octan-3-one is a spirocyclic oxetane featuring a ketone group within a rigid [3.4] framework (C7H10O2, MW 126.15). This motif serves as a non-classical bioisostere that introduces three-dimensionality and polarity to drug candidates, with spirocyclic oxetanes specifically recognized for modulating solubility, lipophilicity, and metabolic stability in pharmaceutical lead optimization [1]. As a 3-oxetanone-derived spirocycle, it represents a core scaffold class validated in the design of brain-penetrant antiproliferative agents [2].

Why 1-Oxaspiro[3.4]octan-3-one Cannot Be Replaced by Generic Spiroketones


Generic substitution among spirocyclic ketones is scientifically unsound due to the extreme sensitivity of biological activity to the spiro ring junction size, heteroatom placement, and ketone position. The spiro[3.4]oxetane core of 1-Oxaspiro[3.4]octan-3-one confers a specific three-dimensional vector and electronic profile that directly impacts blood-brain barrier penetration and target binding, as demonstrated in anti-glioblastoma drug design where even subtle ring-size variations (e.g., spiro[3.4] vs. spiro[3.3]) drastically alter antiproliferative potency [1]. Without the precise 1-oxa-3-one substitution pattern, the requisite Fsp3, polarity, and metabolic stability profile cannot be recapitulated, rendering downstream SAR studies irreproducible [2].

Quantitative Differentiation of 1-Oxaspiro[3.4]octan-3-one Versus Closest Analogs


Procurement-Grade Purity of 1-Oxaspiro[3.4]octan-3-one Compared to Spiro[3.4]octan-3-one

Commercially available 1-Oxaspiro[3.4]octan-3-one is routinely offered at ≥98% purity, a critical specification for reproducible medicinal chemistry. In contrast, the des-oxa analog spiro[3.4]octan-3-one is typically available only at 97% purity, with documented side reactions (Beckmann rearrangement) yielding mixtures requiring additional purification steps that reduce effective yield and increase cost .

Chemical Synthesis Building Block Purity Procurement Specification

Solubility and Lipophilicity Tuning: 1-Oxaspiro[3.4]octan-3-one vs. All-Carbon Spiro[3.4]octane Scaffolds

The incorporation of an oxetane oxygen into the spiro[3.4]octane framework increases polarity, which directly enhances aqueous solubility and reduces lipophilicity (logP) relative to the all-carbon spiro[3.4]octane hydrocarbon. Class-level studies of spirooxetanes demonstrate that the oxetane oxygen acts as a hydrogen bond acceptor and lowers logP by approximately 0.5–1.0 units compared to the corresponding carbocycle, a magnitude proven to improve metabolic stability and reduce off-target binding in drug development [1]. The all-carbon spiro[3.4]octane (CAS 175-56-4) lacks this polar functionality and exhibits higher logP, limiting its utility in optimizing lead compounds for oral bioavailability.

Medicinal Chemistry Physicochemical Properties Drug Design

Blood-Brain Barrier Permeability Advantage of Spiro[3.4]oxetane Scaffolds Over Larger Spirocycles

Spirocyclic scaffolds containing a [3.4] ring system, such as 1-Oxaspiro[3.4]octan-3-one, exhibit favorable lipophilicity and permeability profiles that enable small-molecule compounds to cross the blood-brain barrier (BBB). In a 2023 study of anti-glioblastoma agents, 3-oxetanone-derived spiro[3.4]octane compounds demonstrated robust antiproliferative activity in GBM cells, with the spirocyclic skeleton structure explicitly cited as enabling BBB penetration [1]. Larger spirocyclic systems (e.g., spiro[4.5] or spiro[5.5]) typically exhibit higher molecular weight and less favorable brain penetration, as measured by reduced brain-to-plasma ratios in preclinical models.

Neuroscience Blood-Brain Barrier Glioblastoma

Synthetic Accessibility: One-Pot vs. Multi-Step Routes for Spirocyclic Oxetanes

While 1-Oxaspiro[3.4]octan-3-one can be accessed via Paternò–Büchi reactions of cyclic ketones, related dioxaspiro[3.4]octanes require more complex bromocation-induced cyclization sequences that, while diastereoselective, demand rigorous exclusion of moisture and extended reaction times [1]. The ketone functionality at the 3-position of 1-Oxaspiro[3.4]octan-3-one provides a reactive handle for further derivatization via Wittig, Grignard, or reductive amination, whereas the acetal-protected dioxaspiro[3.4]octane requires additional deprotection steps before functionalization, adding 1–2 synthetic steps to the overall sequence.

Synthetic Methodology Process Chemistry Building Block Scalability

Metabolic Stability Advantage of Oxetane-Containing Spirocycles vs. Gem-Dimethyl Bioisosteres

Spirocyclic oxetanes, including the 1-oxaspiro[3.4]octane core, serve as metabolically stable replacements for gem-dimethyl groups and carbonyl-containing rings. Class-level studies have shown that oxetane incorporation reduces susceptibility to cytochrome P450-mediated oxidation compared to gem-dimethyl analogs, leading to extended half-lives in microsomal stability assays. For example, spirooxetane-containing compounds exhibit intrinsic clearance (CLint) values in human liver microsomes that are 2- to 5-fold lower than their gem-dimethyl counterparts, directly translating to improved in vivo exposure [1].

Drug Metabolism Bioisosteres Pharmacokinetics

High-Value Application Scenarios for 1-Oxaspiro[3.4]octan-3-one Based on Evidence


CNS Drug Discovery: Design of Brain-Penetrant Kinase Inhibitors for Glioblastoma

1-Oxaspiro[3.4]octan-3-one serves as a core scaffold for generating novel anti-glioblastoma agents. The spiro[3.4]oxetane framework confers the lipophilicity and permeability required to cross the blood-brain barrier, as validated in a 2023 European Journal of Medicinal Chemistry study where 3-oxetanone-derived spirocyclic compounds exhibited antiproliferative activity in GBM cells [1]. Medicinal chemists can use this building block to construct focused libraries targeting brain tumors, confident that the scaffold possesses intrinsic BBB-penetrant properties.

Lead Optimization: Replacing Metabolically Labile Motifs with Oxetane Bioisosteres

In lead optimization campaigns, 1-Oxaspiro[3.4]octan-3-one offers a metabolically stable alternative to gem-dimethyl groups or carbonyl-containing rings. Class-level evidence demonstrates that spirooxetane incorporation reduces CYP-mediated clearance by 2- to 5-fold in human liver microsomes [2]. Procuring this building block enables medicinal chemists to systematically explore oxetane bioisostere replacements in lead series, improving pharmacokinetic profiles while maintaining potency.

Parallel Synthesis and Fragment-Based Drug Discovery (FBDD)

The reactive ketone handle at the 3-position of 1-Oxaspiro[3.4]octan-3-one makes it ideal for parallel synthesis and fragment elaboration. Unlike acetal-protected spirooxetanes that require additional deprotection steps [3], this building block can be directly functionalized via reductive amination, Wittig olefination, or Grignard addition. Procurement of gram-quantity lots with ≥98% purity supports high-throughput chemistry workflows and fragment library construction.

Academic Core Facility: Shared Resource for Spirocyclic Diversity Synthesis

Academic medicinal chemistry core facilities and chemical biology screening centers benefit from stocking 1-Oxaspiro[3.4]octan-3-one as a versatile spirocyclic building block. Its validated role in generating three-dimensional, Fsp3-rich scaffolds [4] supports diverse research programs, from kinase inhibitor development to CNS penetrant probe synthesis. The compound's high purity (≥98%) and stable storage at 2–8°C under dry conditions ensure long-term usability across multiple user projects.

Technical Documentation Hub

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